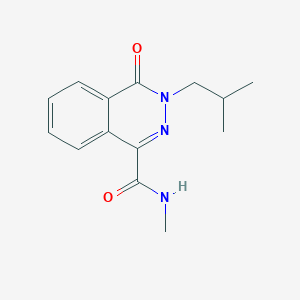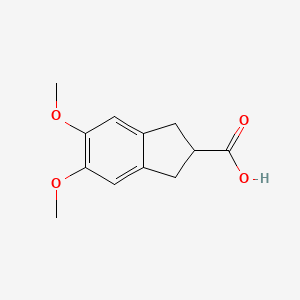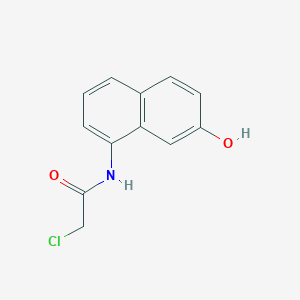![molecular formula C20H27N3O3S B7458394 1-[[4-(Diethylsulfamoyl)phenyl]methyl]-3-(2-phenylethyl)urea](/img/structure/B7458394.png)
1-[[4-(Diethylsulfamoyl)phenyl]methyl]-3-(2-phenylethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[[4-(Diethylsulfamoyl)phenyl]methyl]-3-(2-phenylethyl)urea, also known as DESI-3, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. DESI-3 is a urea derivative that has shown promising results in various studies, including its ability to inhibit cancer cell growth and its potential use as a treatment for Alzheimer's disease.
Wirkmechanismus
The mechanism of action of 1-[[4-(Diethylsulfamoyl)phenyl]methyl]-3-(2-phenylethyl)urea involves its ability to inhibit the activity of an enzyme called carbonic anhydrase IX (CA IX). CA IX is overexpressed in many types of cancer cells and plays a role in the regulation of pH in the tumor microenvironment. By inhibiting CA IX, 1-[[4-(Diethylsulfamoyl)phenyl]methyl]-3-(2-phenylethyl)urea disrupts the pH balance in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
In addition to its potential use in cancer treatment, 1-[[4-(Diethylsulfamoyl)phenyl]methyl]-3-(2-phenylethyl)urea has also been studied for its effects on the brain. Studies have shown that 1-[[4-(Diethylsulfamoyl)phenyl]methyl]-3-(2-phenylethyl)urea can cross the blood-brain barrier and inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This suggests that 1-[[4-(Diethylsulfamoyl)phenyl]methyl]-3-(2-phenylethyl)urea may be a potential treatment for Alzheimer's disease, a neurodegenerative disorder characterized by a decrease in acetylcholine levels.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-[[4-(Diethylsulfamoyl)phenyl]methyl]-3-(2-phenylethyl)urea is its ability to selectively target cancer cells while sparing healthy cells. This makes it a promising candidate for cancer treatment with fewer side effects than traditional chemotherapy drugs. However, 1-[[4-(Diethylsulfamoyl)phenyl]methyl]-3-(2-phenylethyl)urea has some limitations in terms of its solubility and stability, which may affect its efficacy in vivo.
Zukünftige Richtungen
There are several potential future directions for research on 1-[[4-(Diethylsulfamoyl)phenyl]methyl]-3-(2-phenylethyl)urea. One area of interest is the development of new cancer treatments based on 1-[[4-(Diethylsulfamoyl)phenyl]methyl]-3-(2-phenylethyl)urea. Researchers may also investigate the use of 1-[[4-(Diethylsulfamoyl)phenyl]methyl]-3-(2-phenylethyl)urea in combination with other cancer therapies to enhance its efficacy. Additionally, further studies are needed to explore the potential use of 1-[[4-(Diethylsulfamoyl)phenyl]methyl]-3-(2-phenylethyl)urea as a treatment for Alzheimer's disease and other neurodegenerative disorders.
Synthesemethoden
The synthesis of 1-[[4-(Diethylsulfamoyl)phenyl]methyl]-3-(2-phenylethyl)urea involves the reaction of 1,3-diarylurea with diethyl sulfamoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 1-[[4-(Diethylsulfamoyl)phenyl]methyl]-3-(2-phenylethyl)urea as a white solid.
Wissenschaftliche Forschungsanwendungen
1-[[4-(Diethylsulfamoyl)phenyl]methyl]-3-(2-phenylethyl)urea has been studied extensively for its potential use in cancer treatment. Studies have shown that 1-[[4-(Diethylsulfamoyl)phenyl]methyl]-3-(2-phenylethyl)urea inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, 1-[[4-(Diethylsulfamoyl)phenyl]methyl]-3-(2-phenylethyl)urea has been shown to induce apoptosis, or programmed cell death, in cancer cells. These findings suggest that 1-[[4-(Diethylsulfamoyl)phenyl]methyl]-3-(2-phenylethyl)urea may be a promising candidate for the development of new cancer treatments.
Eigenschaften
IUPAC Name |
1-[[4-(diethylsulfamoyl)phenyl]methyl]-3-(2-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3S/c1-3-23(4-2)27(25,26)19-12-10-18(11-13-19)16-22-20(24)21-15-14-17-8-6-5-7-9-17/h5-13H,3-4,14-16H2,1-2H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWPFJXFJKONPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)CNC(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[4-(Diethylsulfamoyl)phenyl]methyl]-3-(2-phenylethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-2-cyano-3-[3-methoxy-4-(thiophene-2-carbonyloxy)phenyl]prop-2-enoic acid](/img/structure/B7458318.png)
![4-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-[(1-phenylcyclobutyl)methyl]piperazine-1-carboxamide](/img/structure/B7458324.png)
![ethyl (Z)-2-cyano-3-[4-[(4-oxo-2,6-diphenyl-1,4lambda5-oxaphosphinin-4-yl)amino]phenyl]prop-2-enoate](/img/structure/B7458329.png)


![1-[(2-Methylphenyl)methyl]-3-[[4-(morpholin-4-ylmethyl)phenyl]methyl]urea](/img/structure/B7458342.png)
![N-[1-(3-chlorophenyl)ethyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B7458358.png)
![N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide](/img/structure/B7458360.png)


![6-[(4-Ethoxy-3-methoxyphenyl)methyl]-9-methoxyindolo[3,2-b]quinoxaline](/img/structure/B7458384.png)
![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)-2-pyrrolidinone](/img/structure/B7458387.png)

